molecular formula C21H28O3 B024377 Cbdhq CAS No. 137252-25-6

Cbdhq

Cat. No. B024377
M. Wt: 328.4 g/mol
InChI Key: WDXXEUARVHTWQF-DLBZAZTESA-N
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Description

Synthesis Analysis

The synthesis of compounds related to CBDHQ often involves complex chemical reactions, leveraging principles from organic and inorganic chemistry to achieve desired molecular structures. For example, the synthesis of mechanically interlocked molecules incorporating cucurbituril (CB[6]) showcases the intricate process of forming complex molecular assemblies through self-assembly and coordination chemistry (Kimoon Kim, 2002). While this study doesn't directly address CBDHQ, it illustrates the type of synthetic methodologies that could be applied to its production.

Molecular Structure Analysis

Understanding CBDHQ's molecular structure is crucial for predicting its interactions and properties. Planar tetracoordinate carbon (ptC) structures, as discussed in the context of CB4 molecules, provide insights into the stability and electronic configuration of novel carbon-based compounds (Zhong-hua Cui et al., 2011). These findings can be extrapolated to understand the structural characteristics of CBDHQ, especially regarding its planarity and coordination.

Chemical Reactions and Properties

Chemical reactions involving hydroquinones typically involve redox processes, where the compound's ability to undergo oxidation-reduction is key to its reactivity. The study on amine dehydrogenases for the reductive amination of carbonyl compounds provides an example of how enzymes can catalyze specific reactions, offering a perspective on how CBDHQ might react in biological systems or synthetic environments (T. Knaus et al., 2017).

Physical Properties Analysis

The physical properties of CBDHQ can be inferred from studies on similar compounds. For instance, the synthesis and characterization of CdO nanowires via chemical bath deposition method provide valuable information on the morphology, crystallinity, and optical properties of nanomaterials (D. Dhawale et al., 2008). Such information is crucial for understanding how CBDHQ might be manipulated and used in nanotechnology and materials science.

Chemical Properties Analysis

The chemical properties of CBDHQ, including its stability, reactivity, and interactions with other molecules, can be partially understood through studies on cucurbiturils, which exhibit high-affinity binding and catalytic activities (Khaleel I. Assaf & W. Nau, 2015). These properties are indicative of CBDHQ's potential in forming stable complexes and participating in catalytic processes.

Scientific Research Applications

  • Pharmacological Inhibition : CBDHQ is known to inhibit hepatic microsomal drug-metabolizing enzymes, acting as a stronger inhibitor than cannabidiol (CBD) itself. This is due to its effect on decreasing cytochrome P-450 content, which is crucial for drug metabolism (Watanabe et al., 1991).

  • Reactive Oxygen Species (ROS) Generation : Research has shown that CBDHQ, formed during the hepatic microsomal metabolism of CBD, is capable of generating reactive oxygen species (ROS) and inducing cell toxicity. This points towards its potential impact on oxidative stress and related diseases (Usami et al., 2008).

  • Bioanalytical Applications : While not directly related to CBDHQ, it's worth noting that cellphone-based devices (CBDs) are being used in bioanalytical sciences for a variety of applications including digital microscopy and bio-sensing. This demonstrates the broader context of CBD-related research in technological applications (Vashist et al., 2014).

Safety And Hazards

There are no clinical indications, safety, or tolerability data for using CBDHQ yet . CBDHQ may cause similar drug interactions or liver toxicity . The safety and toxicity profiles of CBDHQ remain to be clarified by additional studies .

properties

IUPAC Name

3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-5-6-7-8-15-12-18(22)19(21(24)20(15)23)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,24H,2,5-10H2,1,3-4H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXXEUARVHTWQF-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929758
Record name Cannabidiol hydroxyquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannabidiol hydroxyquinone

CAS RN

137252-25-6
Record name 3-Hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137252-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannabidiol hydroxyquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137252256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabidiol hydroxyquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HU-331
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Q196L4AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
N Usami, K Watanabe, H Yoshimura… - … in alcohol and …, 1999 - hero.epa.gov
… In either case, CBDHQ inhibited the GST activity to a great … , the type of inhibition by CBDHQ was competitive, but that by Δ8-… In contrast, CBDHQ competitively inhibited GST activities for …
Number of citations: 2 hero.epa.gov
K WATANABE, N USAMI, I YAMAMOTO… - Journal of …, 1991 - jstage.jst.go.jp
… for better understanding the effect of CBD, although CBDHQ has not … of CBDHQ on the hepatic microsomal drugmetabolizing enzymes of mice together with the identification of CBDHQ …
Number of citations: 20 www.jstage.jst.go.jp
N Usami, I Yamamoto, K Watanabe - Life sciences, 2008 - Elsevier
… We proposed that CBDHQ is able to generate ROS during mouse hepatic microsomal metabolism as are the cases of menadione and adriamycin. The present paper describes …
Number of citations: 36 www.sciencedirect.com
S Yamaori, Y Okushima, I Yamamoto… - Chemico-Biological …, 2014 - Elsevier
… CBDHQ that formed during the incubation of CBD with mouse CYP3A11 was shown … CBDHQ to inhibit human CYP1A1 activity was markedly lower than that of CBD. Therefore, CBDHQ …
Number of citations: 18 www.sciencedirect.com
P Kovacic, R Somanathan - The Natural Products Journal, 2014 - ingentaconnect.com
In recent years, cannabinoids, particularly cannabidiol (medical marijuana), have attracted considerable attention. This review addresses various aspects including metabolism. Other …
Number of citations: 6 www.ingentaconnect.com
S Takeda, N Usami, I Yamamoto, K Watanabe - Drug Metabolism and …, 2009 - ASPET
… B, 15-LOX activity was examined in the presence of 0.25 μM CBDHQ … Interference was observed when CBDHQ was added at … We next investigated whether or not CBDHQ, an oxidized …
Number of citations: 56 dmd.aspetjournals.org
J Trac, JM Keck, JE Deweese - Journal of Cannabis Research, 2021 - Springer
… Among these oxidation products is the cannabidiol hydroxyquinone (CBDHQ), also known as HU-331 (Fig. 1), which has been examined as a potential anticancer therapeutic (…
Number of citations: 5 link.springer.com
P Kovacic, R Somanathan… - The Natural Products …, 2015 - ingentaconnect.com
Natural monophenols exhibit various properties including antioxidant, therapeutic action and toxicity. This review is unique in application of a unifying mechanistic theme comprising …
Number of citations: 15 www.ingentaconnect.com
黄海游, 胡昊, 李淑军, 钟读波… - Journal of Food …, 2021 - spyswjs.cnjournals.com
… 图 2 顶空固相微苹取实验的豆腐干培养基(CBDB@和接种黄曲霉菌的豆腐干培养基(CBDHQ@总… 图 3 豆腐干培养基(CBDB@和接种了黄曲霉菌的豆腐干培 养基(CBDHQ@代谢物主成分分析…
Number of citations: 0 spyswjs.cnjournals.com
J Uebersax - john-uebersax.com
Social policy debate on cannabis has focused on its medicinal value and" recreational" use. Little attention has been given other reported commonly reported positive effects of cannabis…
Number of citations: 2 www.john-uebersax.com

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